1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride
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Overview
Description
“1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride” is a chemical compound. It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 2-Chloro-6-fluorobenzyl chloride and piperazine as starting materials. The 2-Chloro-6-fluorobenzyl chloride could act as an alkylating agent, reacting with the piperazine to form the desired product .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15Cl2FN2 . It contains a piperazine ring, which is a heterocyclic amine, and a benzyl group that is substituted with chlorine and fluorine atoms .Chemical Reactions Analysis
As a derivative of piperazine, this compound could potentially undergo a variety of chemical reactions. For instance, it could participate in reactions with electrophiles due to the presence of the nitrogen atoms in the piperazine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 265.1546032 . The density of a related compound, 2-Chloro-6-fluorobenzyl chloride, is 1.401 g/mL at 25 °C . The refractive index of a similar compound, 1-(2-Chloro-6-fluorobenzyl)piperazine, is 1.5470 .Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on compounds similar to 1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride, like the naphthalimide model compounds with piperazine substitution, has shown that these compounds exhibit luminescent properties. These properties can be useful in the development of pH probes and in understanding photo-induced electron transfer mechanisms (Gan et al., 2003).
Synthesis and Structural Analysis
The synthesis of related compounds, such as flunarizine, demonstrates the application of piperazine derivatives in drug development. Studies have shown different methods to synthesize these compounds and their structural variations (Shakhmaev et al., 2016). Moreover, the molecular structures of closely related piperazines, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, are studied to understand their intermolecular interactions (Mahesha et al., 2019).
Potential CNS Agents
Compounds like this compound have been explored for their potential as central nervous system agents. Studies have focused on synthesizing and evaluating derivatives for neuroleptic activity (Hino et al., 1988).
Novel Antipsychotic Profiles
Research into piperazine derivatives, such as compound 1, has led to the discovery of potential atypical antipsychotic compounds. These studies involve structural variations and evaluations of efficacy in behavioral models (Bolós et al., 1996).
Metabolite Analysis
Investigations into the metabolism of compounds like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride provide insights into their biotransformation pathways in organisms. These studies are crucial for understanding drug metabolism (Kawashima et al., 1991).
HIV-1 Entry Inhibitors
Novel 1,4-disubstituted piperidine/piperazine derivatives have been synthesized and evaluated for their anti-HIV-1 activities. Such studies are significant for the development of new therapies or microbicides for HIV-1 infection prevention and treatment (Dong et al., 2012).
Future Directions
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-9-7-15-5-6-16(9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQZTNLZODTOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC=C2Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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